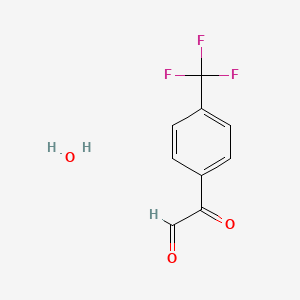
4-Trifluoromethylphenylglyoxal hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trifluoromethylphenylglyoxal hydrate is a useful research compound. Its molecular formula is C9H7F3O3 and its molecular weight is 220.147. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
4-Trifluoromethylphenylglyoxal hydrate has shown potential in the development of anticancer agents. Research indicates that derivatives of phenylglyoxal compounds exhibit significant cytotoxic activity against various human cancer cell lines, including HCT-116, HeLa, and MCF-7. The compound's structure allows it to interact with biological targets effectively, leading to apoptosis in cancer cells.
Case Study: Anticancer Activity
A study synthesized a series of compounds based on phenylglyoxal hydrate and tested their cytotoxic effects. The results demonstrated that certain analogues significantly inhibited cell proliferation, with IC50 values below 100 μM. Notably, the presence of the trifluoromethyl group enhanced the anticancer activity by increasing the lipophilicity of the compounds, allowing for better membrane penetration and interaction with cellular targets .
Biochemical Applications
In biochemistry, this compound is utilized in various assays and experimental setups. Its ability to form adducts with nucleophiles makes it a valuable reagent for studying enzyme kinetics and protein interactions.
Case Study: Enzyme Inhibition
In a biochemical assay, this compound was employed to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. The compound demonstrated potent inhibition of target enzymes, suggesting its utility as a tool for probing enzyme mechanisms and developing therapeutic agents .
Environmental Science Applications
The environmental impact of per- and polyfluoroalkyl substances (PFAS), which include compounds like this compound, has led to increased research into their degradation and remediation. Studies have focused on the persistence of such compounds in the environment and their potential toxicity.
Case Study: PFAS Remediation
Research has highlighted the challenges associated with PFAS contamination in water sources. The use of advanced oxidation processes (AOPs) has been investigated for degrading these compounds effectively. In laboratory settings, this compound served as a model compound to evaluate degradation pathways and byproduct formation during AOP treatments .
Data Summary Table
Propiedades
IUPAC Name |
2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-5H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHIKQUDYLBELB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)C(F)(F)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













